Product packaging for CCR3 Antagonist(Cat. No.:)

CCR3 Antagonist

Cat. No.: B1641431
M. Wt: 486.6 g/mol
InChI Key: NDZYPHLNJZSQJY-QNWVGRARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The CCR3 Antagonist available from our catalog is a potent and selective small-molecule compound that selectively targets the C-C chemokine receptor type 3 (CCR3). CCR3 is a G-protein coupled receptor (GPCR) primarily expressed on eosinophils, as well as basophils, mast cells, and a subset of T-helper cells, making it a key mediator in allergic inflammation . This antagonist binds directly to CCR3, effectively blocking its interaction with ligands such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13) . Its mechanism of action involves the inhibition of G-protein mediated signaling and calcium mobilization, which subsequently suppresses eosinophil chemotaxis and activation . With IC50 values in the low nanomolar range for inhibiting chemotaxis, it demonstrates high potency and selectivity over other related receptors .In research applications, this antagonist is a valuable tool for investigating the role of CCR3 and eosinophils in disease pathogenesis. It has been shown to effectively reduce eosinophil recruitment into the lungs and airways in experimental models of allergic asthma and diminish airway hyperresponsiveness . Furthermore, it suppresses colonic eosinophil chemotaxis and inflammation in murine models of spontaneous chronic colitis, highlighting its utility in studying inflammatory bowel disease (IBD) . Beyond classic allergic and inflammatory conditions, recent studies also explore its potential in areas such as cellular senescence and tissue rejuvenation . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans. Researchers can use this compound for in vitro cell-based assays, such as chemotaxis and calcium flux, as well as for in vivo studies in animal models of disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35FN4O2S B1641431 CCR3 Antagonist

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35FN4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea

InChI

InChI=1S/C26H35FN4O2S/c1-17-24(18(2)32)34-26(28-17)30-25(33)29-23-8-4-3-7-21(23)16-31-13-5-6-20(15-31)14-19-9-11-22(27)12-10-19/h9-12,20-21,23H,3-8,13-16H2,1-2H3,(H2,28,29,30,33)/t20-,21-,23+/m0/s1

InChI Key

NDZYPHLNJZSQJY-QNWVGRARSA-N

SMILES

CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N[C@@H]2CCCC[C@H]2CN3CCC[C@H](C3)CC4=CC=C(C=C4)F)C(=O)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2CCCCC2CN3CCCC(C3)CC4=CC=C(C=C4)F)C(=O)C

Origin of Product

United States

Scientific Research Applications

Asthma and Allergic Inflammation

Several studies have investigated the role of CCR3 antagonists in managing asthma and allergic conditions:

  • GW766994 : In a randomized, placebo-controlled trial, this oral CCR3 antagonist was evaluated for its efficacy in reducing eosinophil counts in patients with eosinophilic asthma. Although it did not significantly reduce eosinophil levels, it showed a modest improvement in airway responsiveness (PC20 methacholine) .
  • SB328437 : This antagonist has been shown to inhibit eosinophil recruitment in various models of allergic inflammation. In a mouse model of asthma, SB328437 effectively blocked eosinophil recruitment into the lungs, reducing airway hyperresponsiveness .

Cancer Treatment

Recent research has explored the potential of CCR3 antagonists in cancer therapy:

  • SB328437 and Chemoresistance : A study demonstrated that SB328437 sensitizes gastric cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. The antagonist was shown to alter the molecular dynamics associated with 5-FU resistance, suggesting its potential as an adjunct therapy in gastric cancer treatment .
  • Eosinophils in Tumor Microenvironment : Research indicates that eosinophils can contribute to tumor progression. By inhibiting CCR3, SB328437 may alter the tumor microenvironment and enhance the efficacy of existing cancer therapies .

Inflammatory Bowel Disease (IBD)

The role of CCR3 antagonists extends to gastrointestinal disorders:

  • SB328437 in Colitis Models : In studies using mouse models of chronic colitis, treatment with SB328437 resulted in reduced disease activity and inflammation. The antagonist inhibited eosinophil migration to inflamed tissues, demonstrating its anti-inflammatory properties .

Retinal Diseases

CCR3 antagonism has also been explored in ocular conditions:

  • Protection Against Photoreceptor Cell Death : In vitro studies showed that blocking CCR3 reduced light-induced cell death in photoreceptor cell lines. This suggests that CCR3 antagonists could be beneficial for treating conditions like age-related macular degeneration (AMD) .

Summary Table of Key Findings

Application AreaAntagonistKey Findings
AsthmaGW766994Modest improvement in airway responsiveness; did not significantly reduce eosinophil counts .
SB328437Effectively blocked eosinophil recruitment; reduced airway hyperresponsiveness .
CancerSB328437Sensitized gastric cancer cells to 5-FU; altered resistance mechanisms .
Inflammatory Bowel DiseaseSB328437Reduced disease activity and inflammation in colitis models .
Retinal DiseasesSB328437Reduced light-induced cell death in photoreceptor cells; potential application for AMD .

Chemical Reactions Analysis

Peptide-Based Antagonists: R321

R321 is a peptide nanoparticle antagonist that self-assembles into nanoparticles and binds directly to CCR3, altering receptor function. Its mechanism involves biased antagonism , selectively inhibiting early-phase ERK1/2 activation (linked to G-protein signaling) while promoting receptor internalization and degradation via β-arrestin-independent pathways .

Key Chemical Reactions and Data

  • Binding and Antagonism : R321 inhibits eotaxin-induced chemotaxis in eosinophils with IC₅₀ values in the low nanomolar range (e.g., 1 μM achieves ~90% inhibition) .

  • Receptor Fate : Unlike small molecule antagonists (e.g., UCB35625), R321 promotes CCR3 internalization and degradation even without chemokine ligand binding. Prolonged exposure reduces surface CCR3 levels by ~68% (vs. control) in 72 hours .

Table 1: R321 Activity Profile

ParameterResultSource
IC₅₀ for eosinophil chemotaxisLow nanomolar range
Receptor internalizationPromotes degradation
β-arrestin recruitmentNot inhibited

Small Molecule Antagonists: SB 328437

SB 328437 is a selective CCR3 antagonist that binds allosterically to the receptor, inducing conformational changes in extracellular loop 2 (ECL2) and blocking ligand recognition .

Chemical Reactions and Mechanism

  • Binding Mode : Molecular dynamics simulations show SB 328437 binds to the allosteric site of CCR3, distinct from the orthosteric site (occupied by chemokines like CCL11) .

  • Synergistic Effects : When combined with 5-fluorouracil (5-FU), SB 328437 reduces CCR3 mRNA expression and thymidylate synthase (TS) levels , overcoming chemoresistance in gastric cancer cells .

Table 2: SB 328437 + 5-FU Synergy

ParameterResultSource
CCR3 mRNA reductionSignificant decrease
TS mRNA reductionSignificant decrease
Cell viabilityReduced at high 5-FU doses

Structural Optimization: DPC168

DPC168, a benzenesulfonate salt derivative, is a picomolar-potency antagonist developed through SAR studies. Key modifications include:

  • Replacement of phenyl linker with cyclohexyl linker .

  • Substitution of 4-benzylpiperidine with 3-benzylpiperidine .

Comparative Analysis of Antagonist Mechanisms

AntagonistTypeKey MechanismReceptor FateSource
R321PeptideBiased antagonism, promotes degradationReduced surface CCR3
SB 328437Small moleculeAllosteric binding, blocks ECL2No internalization
DPC168Small moleculeSAR-optimized, high potencyReceptor inhibition

Molecular Dynamics and Structural Insights

  • Cholesterol Interaction : CCR3’s orthosteric site (Y41, Y113, E287) exhibits altered dynamics in cholesterol-rich membranes, influencing ligand binding .

  • Allosteric Effects : SB 328437 binding induces ECL2 conformational changes , hindering ligand entry .

Comparison with Similar Compounds

2-(Benzothiazolylthio)acetamide Derivatives

  • Lead Compound: Derived from a dual CCR1/CCR3 antagonist library screen, this class includes derivatives (e.g., 1b, 1r, 1s) with nanomolar CCR3 binding affinity (IC50: 1.5–3.0 nM) and >800-fold selectivity over CCR1 .
  • Mechanism : Modifications to the benzothiazole and piperidine side chains enhance potency and selectivity.

N-Propylurea 3-Benzylpiperidines

  • Lead Compound: Chiral resolution and substituent optimization yielded compounds with IC50s <5 nM and picomolar-to-nanomolar efficacy in calcium mobilization and chemotaxis assays. Substitution at the piperidine nitrogen improved selectivity against off-target receptors (e.g., serotonin 5HT.="" li="" sub>)=""> Clinical Relevance: One derivative (Compound 32) inhibits eotaxin-induced chemotaxis at 10–60 pM, ranking among the most potent CCR3 antagonists reported .

SB-328437

  • Profile: A highly selective antagonist (IC50 = 4 nM) with >2,500-fold selectivity over CCR7, CXCR1, CXCR2, and others. It inhibits eotaxin-, eotaxin-2-, and MCP-4-induced calcium mobilization (IC50s: 20–38 nM) and eosinophil chemotaxis .

UCB35625

  • Dual Antagonism: Blocks CCR1 and CCR3 with comparable potency, useful in pathologies where both receptors contribute (e.g., asthma with CCR1-responsive eosinophil subsets) .
  • Limitation : Lower selectivity may increase off-target effects compared to CCR3-specific agents.

J-113863

  • Species Specificity : Potent human CCR3 antagonist (IC50 = 5.8 nM) but weak mouse CCR3 activity (IC50 = 460 nM), limiting preclinical rodent models .

Comparative Data Table

Compound Class/Name IC50 (nM) Selectivity Profile Clinical Stage Key Findings
2-(Benzothiazolylthio)acetamides 1.5–3.0 >800-fold over CCR1 Preclinical High potency, structural optimization
N-Propylurea 3-Benzylpiperidines <5 >100-fold vs. off-target receptors Preclinical Picomolar chemotaxis inhibition
SB-328437 4 >2,500-fold over CCR7, CXCR1, CXCR2 Preclinical Reduces RA FLS inflammation
UCB35625 Not reported Dual CCR1/CCR3 antagonist Preclinical Broad-spectrum but less selective
Phase II Candidate (NCT01160224) Not disclosed Not disclosed Phase II (asthma) Efficacy in reducing sputum eosinophils

Selectivity and Species-Specific Challenges

  • Selectivity : Structural modifications (e.g., piperidine substitution in N-propylurea derivatives) mitigate off-target binding to receptors like CCR1 or serotonin 5HT2A.
  • Species Differences : J-113863’s weak mouse CCR3 activity underscores the need for species-specific optimization in preclinical models .

Preparation Methods

Piperidine-Based CCR3 Antagonists: Core Modifications and Conformational Optimization

Early CCR3 antagonists focused on piperidine derivatives due to their ability to mimic natural ligand interactions. A seminal study synthesized a series of piperidine analogues by modifying nitrogen basicity and core conformation. The bicyclo-piperidine derivative 24c emerged as the most potent, with an IC50 of 0.0082 µM in binding assays and 0.0024 µM in chemotaxis assays. Key steps included:

  • Ring conformational locking via bicyclic systems to enhance receptor binding.
  • Nitrogen positioning to optimize electrostatic interactions with CCR3’s transmembrane domain.

A related approach utilized acrylamide derivatives, where 30j (N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-[1-(2-hydroxybenzoyl)piperidin-4-ylidene]acetamide) exhibited an IC50 of 8.4 nM and high metabolic stability in human liver microsomes. The synthesis involved:

  • Pyrrolidine ring formation via reductive amination.
  • Acrylamide coupling using EDC/HOBt-mediated reactions.

Peptide-Based CCR3 Antagonists: Self-Assembling Nanoparticles

A novel strategy employed peptide inhibitors derived from CCR3’s second transmembrane helix. The peptide R321 self-assembled into nanoparticles, inhibiting eosinophil chemotaxis with nanomolar potency. Synthesis steps included:

  • Solid-phase peptide synthesis using Fmoc chemistry.
  • Nanoparticle characterization via dynamic light scattering (DLS) and NMR.
  • Bias antagonism via G-protein inhibition and receptor internalization.

R321 reduced CCR3 surface expression to 12% after 72 hours, outperforming small-molecule antagonists like UCB35625, which increased receptor levels to 133%.

Triazolopyrimidinone Derivatives: Dual CCR2/CCR3 Antagonists

While primarily targeting CCR2/CCR5, triazolopyrimidinones like 39 and 43 demonstrated cross-reactivity with CCR3. Synthesis involved:

  • Benzylation of β-keto esters (e.g., 4aa–ev ) under reflux.
  • Microwave-assisted cyclization with 3,5-diaminotriazole in ionic liquid BMIM-PF6.
Compound CCR2 pKi CCR5 pIC50
39 8.72 6.56
43 8.64 6.29

These compounds exhibited insurmountable antagonism, suppressing maximal agonist response in GTPγS assays.

Stereoselective Synthesis of CCR3 Antagonists: Industrial-Scale Processes

A multikilogram synthesis of the CCR3 antagonist 1 utilized two key fragments:

  • Fragment A : (S)-3-(4-Fluorobenzyl)piperidine (2 ) from valerolactam via Ir-BDPP-catalyzed asymmetric hydrogenation (98% ee).
  • Fragment B : (1R,2R)-2-(Benzyloxycarbonylamino)cyclohexanecarboxaldehyde (3 ) from meso-hexahydrophthalic anhydride via quinidine-mediated desymmetrization (7 steps, 65% yield).

Coupling and Deprotection :

  • Reductive amination of 2 and 3 using NaBH(OAc)3.
  • Global deprotection with H2/Pd-C to yield penultimate 23 .
  • Final coupling with aminothiazole 4 under mild conditions (pH 7.5, 25°C).

This route achieved >99.5% purity and 40% overall yield, demonstrating scalability for clinical trials.

Cyclohexyl-Linked Urea Derivatives: Potency and Selectivity

Replacing phenyl linkers with cyclohexyl groups enhanced CCR3 affinity. Compound 32 (DPC168) showed picomolar inhibition (IC50 = 10–60 pM) and 20% oral bioavailability in mice. Key modifications included:

  • Heterocyclic ureas (e.g., pyridyl, thiazole) to improve metabolic stability.
  • 3-Benzylpiperidine substitution for reduced off-target effects.

32 reduced eosinophil recruitment by 80% in murine asthma models at 10 mg/kg.

Green Chemistry and Process Optimization

Recent advances emphasize sustainability:

  • Continuous-flow Curtius rearrangement for azaindazole derivatives (99% conversion).
  • Microwave-assisted synthesis reducing reaction times from hours to minutes.
  • Ionic liquid solvents (e.g., BMIM-PF6) enabling catalyst recycling.

Q & A

What experimental models are most suitable for evaluating CCR3 antagonist efficacy in eosinophil-mediated inflammation?

Level: Basic
Methodological Answer:
In vitro calcium mobilization assays using human eosinophils (e.g., induced by eotaxin, MCP-4) are foundational for assessing this compound potency. IC50 values for antagonists like SB 297006 (210–90 nM against eotaxin-2 and MCP-4) should be compared across ligands to confirm selectivity . For in vivo validation, murine models of allergic asthma or colitis (e.g., Winnie mice for chronic intestinal inflammation) are recommended. These models allow quantification of eosinophil recruitment via flow cytometry (CD125, CCR3+ cells) and histopathological analysis .

How can researchers resolve contradictory data on this compound selectivity across species?

Level: Advanced
Methodological Answer:
Species-specific receptor homology impacts antagonist binding. For example, J-113863 shows a 793-fold difference in IC50 between human (0.58 nM) and mouse CCR3 (460 nM) due to structural variations in transmembrane domains . To address discrepancies:

Perform cross-species binding assays using transfected cell lines (e.g., 4DE4 mouse pre-B cells with human CCR3).

Validate functional responses (calcium flux, chemotaxis) in primary cells from both species.

Use molecular dynamics simulations to identify critical residues affecting ligand-receptor interactions .

What molecular mechanisms underlie this compound-mediated chemoresistance reversal in cancer?

Level: Advanced
Methodological Answer:
CCR3 inhibition (e.g., SB 328437) sensitizes 5-FU-resistant gastric cancer cells by disrupting CCR3/CCL5 signaling, which activates pro-survival pathways (MAPK, JAK/STAT). Key steps:

Establish chemoresistance via prolonged 5-FU exposure; validate thymidylate synthase (TS) overexpression via RT-qPCR.

Co-treat with this compound and 5-FU; measure viability (MTT assay) and apoptosis (Annexin V/PI staining).

Transcriptional profiling (RNA-seq) to identify downregulated CCR3-dependent genes (e.g., BCL2, MCL1) .

How can pharmacophore modeling improve the design of novel CCR3 antagonists?

Level: Advanced
Methodological Answer:
Pharmacophore models derived from known antagonists (e.g., Hypo1 with two hydrogen-bond acceptors, one hydrophobic site) guide virtual screening. Steps:

Develop a homology model of CCR3 using templates like CCR5 (PDB: 4MBS).

Validate the model with docking studies of training-set compounds (e.g., 22 antagonists with IC50 < 100 nM).

Screen chemical libraries (e.g., ZINC15) for hits matching pharmacophore features; prioritize compounds with high docking scores and favorable ADMET profiles .

What are the limitations of current CCR3 antagonists in preclinical studies?

Level: Advanced
Methodological Answer:
Common limitations include:

  • Off-target effects : UCB35625 inhibits CCR1 and CCR3, complicating mechanistic studies. Use siRNA knockdown or CRISPR-Cas9 CCR1/CCR3 KO models to isolate receptor-specific effects .
  • Tolerance development : Biased antagonists (e.g., nanoparticle peptide antagonists) may prevent receptor accumulation on cell surfaces, reducing tolerance. Test via repeated dosing in chronic inflammation models .
  • Solubility issues : SB 297006 requires DMSO/ethanol for dissolution, limiting in vivo use. Optimize formulations using PEGylation or liposomal encapsulation .

How do CCR3 antagonists modulate uterine eosinophil migration in reproductive studies?

Level: Basic
Methodological Answer:
In ovariectomized mice, estradiol-induced eosinophil migration to the uterus is CCR3-dependent. Method:

Treat mice with SB 328437 (10 mg/kg) and estradiol.

Quantify eosinophil peroxidase activity in uterine tissue.

Histological analysis (orcein staining) to correlate eosinophil infiltration with edema reduction. Results show ~50% decrease in peroxidase activity with antagonist treatment .

What biomarkers are critical for assessing this compound efficacy in clinical trials?

Level: Advanced
Methodological Answer:

  • Sputum eosinophilia : Primary endpoint in asthma trials (e.g., NCT01160224). Threshold: >3% eosinophils indicates CCR3 pathway activation .
  • Serum CCL11 (eotaxin-1) : Elevated levels correlate with this compound responsiveness. Measure via ELISA pre-/post-treatment.
  • Transcriptomic signatures : CCR3+ CD4+ T cells in peripheral blood predict gastric cancer patient response to 5-FU/antagonist combos .

How can researchers differentiate this compound effects from broader chemokine receptor modulation?

Level: Basic
Methodological Answer:

Selectivity profiling : Test antagonists against a panel of receptors (CXCR1, CXCR2, CCR5) using radioligand binding assays. SB 297006 shows 250-fold selectivity for CCR3 over CXCR1/2 .

Functional redundancy checks : In CCR3 KO mice, eotaxin-induced eosinophil recruitment is abolished, confirming pathway specificity.

Dose-response analysis : Use submaximal antagonist concentrations to avoid off-target receptor saturation .

Table 1: Key CCR3 Antagonists and Selectivity Profiles

CompoundTarget(s)IC50 (Human)Species SelectivityReference
SB 297006CCR32.5 μM>250-fold vs. CXCR1
SB 328437CCR310 nMBroad-spectrum
J-113863CCR1/CCR30.58 nMHuman-specific
UCB35625CCR1/CCR310–100 nMDual antagonist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.